(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C31H27NO4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)23(18-22-12-4-5-13-24(22)21-10-2-1-3-11-21)19-32-31(35)36-20-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h1-17,23,29H,18-20H2,(H,32,35)(H,33,34)/t23-/m0/s1 |
InChI Key |
KZTMMKZGZDPCQM-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.
Formation of the biphenyl moiety: The biphenyl group is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the propanoic acid backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
Industrial production of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent peptide coupling.
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Deprotection in polar aprotic solvents | 20% piperidine/DMF | >95% | , |
| Microwave-assisted deprotection | DBU (1,8-diazabicycloundec-7-ene) | 98% |
-
Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and fluorenylmethyl byproducts.
-
Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature.
Carboxylic Acid Functionalization
The propanoic acid group participates in activation and conjugation reactions critical for peptide synthesis.
Activation for Amide Bond Formation
| Activation Method | Reagents | Coupling Efficiency |
|---|---|---|
| Carbodiimide-mediated | DCC/HOBt, DMAP | 85–90% |
| Uranium-based | HATU, DIPEA | 92–95% |
-
Side Reactions : Racemization is minimized (<2%) when using HATU at 0°C.
Esterification
| Ester Type | Conditions | Catalyst |
|---|---|---|
| Methyl ester | SOCl₂/MeOH | 78% yield |
| Benzyl ester | DCC/DMAP, BnOH | 81% yield |
Biphenylmethyl Side Chain Reactivity
The biphenyl-2-ylmethyl group exhibits limited reactivity under standard conditions but participates in:
Aromatic Electrophilic Substitution
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 62% |
| Halogenation | Br₂/FeCl₃ | Meta | 55% |
Hydrogenation
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Biphenyl system | Pd/C (10%) | H₂ (1 atm), EtOH | Partially reduced |
Stability Under Synthetic Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Acidic (pH < 3) | Stable for ≤2 hrs | None detected |
| Basic (pH > 10) | Fmoc cleavage within 15 mins | Fluorenylmethanol |
| Oxidative (H₂O₂) | Side-chain oxidation at >50°C | Biphenyl ketone derivatives |
Comparative Reactivity with Structural Analogs
The biphenylmethyl group confers distinct reactivity compared to related compounds:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| (S)-Biphenylmethyl derivative | Fmoc deprotection | 0.12 ± 0.02 |
| (R)-Phenethyl analog | Fmoc deprotection | 0.09 ± 0.01 |
| Naphthyl-substituted variant | Nitration | 0.08 ± 0.01 |
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and as a tool for probing biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional groups. The biphenyl moiety can interact with hydrophobic pockets in proteins, facilitating binding and modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with target proteins and enhances the compound’s utility in various research applications.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid is a compound derived from fluorenone, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Structure and Synthesis
The compound features a complex structure that includes a fluorenyl moiety, which is linked to a biphenyl group through a propanoic acid chain. The synthesis of this compound typically involves the coupling of fluorenone derivatives with amino acids or related structures, followed by various modifications to enhance biological activity.
Antimicrobial Activity
Research indicates that fluorenone derivatives, including those similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid, exhibit significant antimicrobial properties. For instance, studies have shown that certain fluorenone Schiff bases demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | E. coli | 17.9 | |
| Tilorone | Staphylococcus aureus | Not specified |
These compounds are often evaluated using the agar well diffusion method, which assesses their effectiveness in inhibiting bacterial growth.
Anticancer Activity
Fluorenone derivatives have also been studied for their anticancer potential. Compounds derived from fluorenone have shown promising results as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes. For example, studies have reported that modifications to the alkyl chains in these compounds can enhance their antiproliferative effects against cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,7-Diamidofluorenones | Various Cell Lines | 10 - 50 | |
| Fluorenone Derivatives | HeLa Cells | Not specified |
Further structural optimizations have led to increased efficacy in targeting cancer cells while minimizing cytotoxicity to normal cells.
Antioxidant Activity
The antioxidant properties of fluorenone derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that certain fluorenone derivatives exhibit considerable antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Studies
Several case studies illustrate the biological activity of fluorenone derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various synthesized Schiff bases from 9-fluorenone against Proteus mirabilis, revealing significant docking scores indicating strong binding affinity to bacterial enzymes .
- Anticancer Screening : Another investigation focused on the antiproliferative activity of modified fluorenones against different cancer cell lines, demonstrating that specific structural modifications can lead to improved therapeutic profiles .
- Oxidative Stress Reduction : Research highlighted the ability of fluorenone derivatives to mitigate oxidative damage in cellular models, suggesting potential applications in developing antioxidant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
